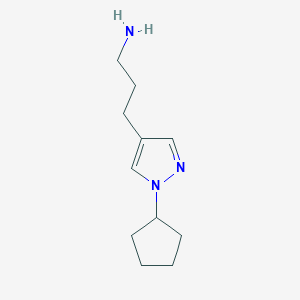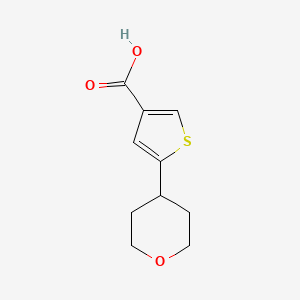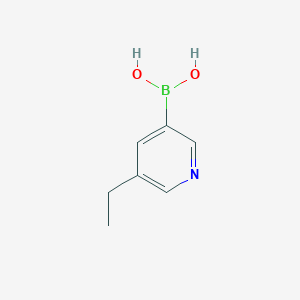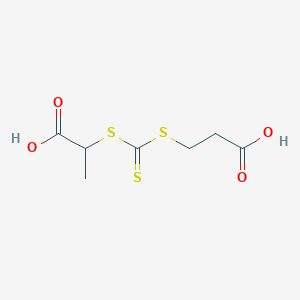
3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-amine
概要
説明
“3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-amine” is a chemical compound with the molecular formula C11H19N3. It is a derivative of propan-1-amine, which is an amine with the chemical formula CH3(CH2)2NH2 .
Molecular Structure Analysis
The molecular weight of “this compound” is 193.29 g/mol. The InChI code is 1S/C6H11N3/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3,7H2, (H,8,9) .Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature .科学的研究の応用
3-CPP is used in a variety of scientific research applications. It is used in drug development, as it is a potential agonist of several G-protein coupled receptors. It is also used in biochemical and physiological experiments, as it has been found to have effects on the central nervous system and cardiovascular system. In addition, 3-CPP has been used in synthesis experiments, as it is a useful intermediate in the synthesis of various compounds.
作用機序
The mechanism of action of 3-CPP is not fully understood. However, it is believed to act as an agonist of several G-protein coupled receptors, including the 5-HT2A receptor and the 5-HT2C receptor. It is thought to activate these receptors, which then leads to the release of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. This activation of these receptors is believed to cause the effects of 3-CPP on the central nervous system and cardiovascular system.
Biochemical and Physiological Effects
3-CPP has been found to have a variety of biochemical and physiological effects. It has been found to have effects on the central nervous system, including increased alertness and improved cognitive function. It has also been found to have effects on the cardiovascular system, including increased heart rate and blood pressure. In addition, 3-CPP has been found to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
The use of 3-CPP in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and it has been found to have a variety of biochemical and physiological effects. In addition, it is relatively inexpensive and widely available. However, there are also some limitations to the use of 3-CPP in laboratory experiments. It is not fully understood how it works, and there is a lack of long-term studies on its effects. In addition, it is not approved for human use, so its use in laboratory experiments is limited.
将来の方向性
There are several potential future directions for research on 3-CPP. More research is needed to fully understand its mechanism of action and the long-term effects of its use. In addition, more research is needed to explore its potential applications in drug development and other areas. Finally, more research is needed to explore the potential therapeutic benefits of 3-CPP, as well as its potential side effects.
Safety and Hazards
The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. The hazard statements associated with the compound are H315, H318, and H335, which indicate that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
特性
IUPAC Name |
3-(1-cyclopentylpyrazol-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c12-7-3-4-10-8-13-14(9-10)11-5-1-2-6-11/h8-9,11H,1-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDSMXZMSSELJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1467874.png)
![5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1467876.png)


![1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone](/img/structure/B1467880.png)







![4-[4-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1467893.png)
![7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1467894.png)
